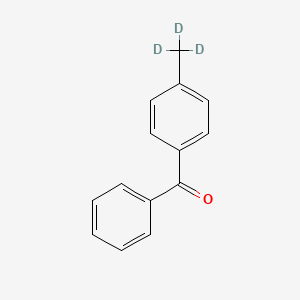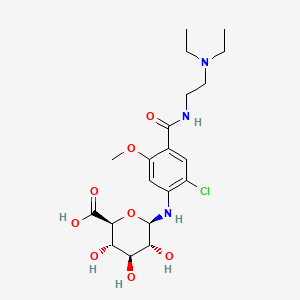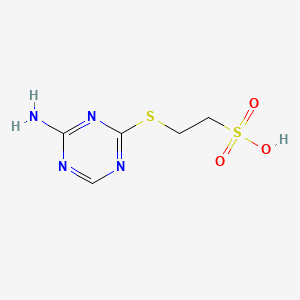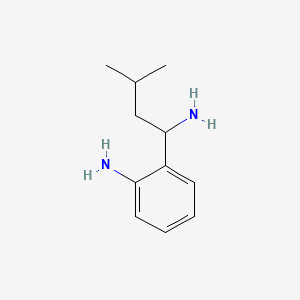
4-Methylbenzophenone-d3
Übersicht
Beschreibung
4-Methylbenzophenone-d3 is a deuterated derivative of 4-methylbenzophenone, a compound widely used in various scientific and industrial applications. The deuterium atoms replace the hydrogen atoms in the methyl group, making it useful in isotopic labeling studies. The molecular formula of this compound is C14H9D3O, and it has a molecular weight of 200.27 g/mol .
Wirkmechanismus
Target of Action
It is known that benzophenones, a group to which 4-methylbenzophenone-d3 belongs, can have various biological targets depending on their specific structure and functional groups .
Mode of Action
Benzophenones can interact with their targets in various ways, leading to different biological effects . More research is needed to fully understand the specific interactions of this compound with its targets.
Biochemical Pathways
Benzophenones can potentially affect multiple biochemical pathways depending on their specific structure and functional groups .
Pharmacokinetics
The bioavailability of benzophenones can vary depending on their specific structure and functional groups .
Result of Action
Benzophenones can have various molecular and cellular effects depending on their specific structure and functional groups .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, and the presence of other chemicals.
Biochemische Analyse
Biochemical Properties
It is known that benzophenone derivatives can interact with various enzymes and proteins
Cellular Effects
Benzophenone and its derivatives have been shown to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzoyl Chloride Toluene Method: This method involves the reaction of benzoyl chloride with toluene in the presence of aluminum chloride as a catalyst.
Benzoic Acid Toluene Method: This method uses benzoic acid and toluene with phosgene and Fe3O4 as a catalyst.
Benzoyl Chloride Grignard Reagent Method: This method involves the reaction of benzoyl chloride with phenylmagnesium bromide (PhMgBr) at low temperatures, with a yield of 89%.
Benzene, Toluene, and Phosgene Method: This method uses a combination of benzene, toluene, and phosgene with aluminum chloride as a catalyst.
Trichloromethylbenzene Toluene Method: This method involves the reaction of trichloromethylbenzene with toluene in the presence of aluminum chloride and dichloroethane as a solvent.
Industrial Production Methods
The industrial production of 4-Methylbenzophenone-d3 typically involves large-scale synthesis using the above-mentioned methods, with a focus on optimizing yield and purity. The use of deuterated reagents is crucial for obtaining the deuterated product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 4-Methylbenzophenone-d3 can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzophenone-d3 is used extensively in scientific research due to its unique properties:
Industry: It is used in
Eigenschaften
IUPAC Name |
phenyl-[4-(trideuteriomethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPWZZHELZEVPO-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858015 | |
| Record name | [4-(~2~H_3_)Methylphenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109339-64-2 | |
| Record name | [4-(~2~H_3_)Methylphenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)- (9CI)](/img/new.no-structure.jpg)



![N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester](/img/structure/B587574.png)




